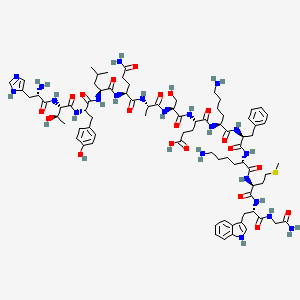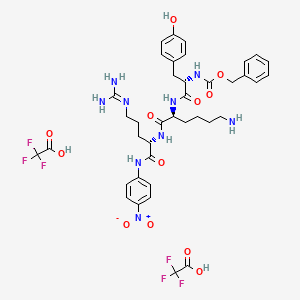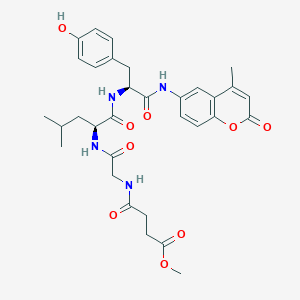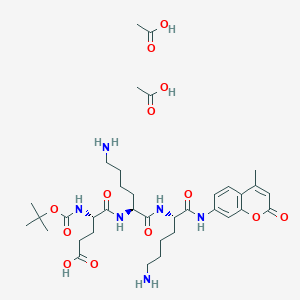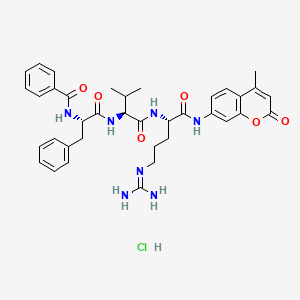
Bz-Phe-Val-Arg-AMC hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bz-Phe-Val-Arg-AMC hydrochloride, also known as Bz-Phe-Val-Arg-AMC-HCl, is a synthetic peptide analog of the naturally occurring hormone angiotensin II. It is a powerful agonist of the angiotensin II receptor, and has been used in scientific research to study the effects of angiotensin II on various biological systems.
Aplicaciones Científicas De Investigación
Bz-Phe-Val-Arg-AMC hydrochloriderg-AMC-HCl has been used in numerous scientific research studies to evaluate the effects of angiotensin II on various biological systems. It has been used in studies of cardiovascular physiology, renal physiology, and endocrinology. It has also been used to investigate the role of angiotensin II in hypertension, diabetes, and obesity.
Mecanismo De Acción
Bz-Phe-Val-Arg-AMC hydrochloriderg-AMC-HCl binds to the angiotensin II receptor, which is a G-protein coupled receptor (GPCR). Upon binding, the receptor is activated, which leads to the activation of various intracellular signaling pathways. These pathways lead to the regulation of various physiological processes, such as blood pressure, water balance, and cell proliferation.
Biochemical and Physiological Effects
The activation of the angiotensin II receptor by Bz-Phe-Val-Arg-AMC hydrochloriderg-AMC-HCl leads to the regulation of several biochemical and physiological effects. These include the stimulation of vasoconstriction, increased sodium and water retention, increased aldosterone secretion, and increased sympathetic activity. These effects lead to an increase in blood pressure and an increase in cardiac output.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Bz-Phe-Val-Arg-AMC hydrochloriderg-AMC-HCl in laboratory experiments has several advantages. It is a highly potent agonist of the angiotensin II receptor and has a long half-life, which allows for the study of long-term effects. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use. Bz-Phe-Val-Arg-AMC hydrochloriderg-AMC-HCl is not as selective as some other angiotensin II agonists and may interact with other receptors, leading to off-target effects.
Direcciones Futuras
For research include the development of new and more selective agonists, the exploration of the role of angiotensin II in other physiological processes, and the investigation of the effects of angiotensin II on other organs and tissues. Additionally, further research could be done to explore the effects of Bz-Phe-Val-Arg-AMC hydrochloriderg-AMC hydrochloriderg-AMC-HCl on other diseases, such as diabetes, obesity, and hypertension.
Métodos De Síntesis
Bz-Phe-Val-Arg-AMC hydrochloriderg-AMC-HCl can be synthesized using the solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acids to a resin-bound peptide chain, which is then cleaved from the resin after completion of the synthesis. The peptide is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC) and the hydrochloride salt is formed by the addition of hydrochloric acid.
Propiedades
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43N7O6.ClH/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26;/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40);1H/t28-,29-,32-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNARFUDUBFIVBB-AVTZECDJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44ClN7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










